Piperazine, 1-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-4-phenyl-, (E)-2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenyl piperazinyl)methyl 5-methyl 6-cyclohexyl 1,4-dioxanne fumarate is a complex organic compound that features a piperazine ring, a phenyl group, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenyl piperazinyl)methyl 5-methyl 6-cyclohexyl 1,4-dioxanne fumarate involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, typically using a phenyl halide and a suitable base.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a diol and an appropriate acid catalyst.
Final Coupling: The final step involves coupling the piperazine derivative with the dioxane derivative under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the phenyl group, leading to the formation of cyclohexyl derivatives.
Substitution: The compound can participate in substitution reactions, especially at the phenyl and piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halides and bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Cyclohexyl derivatives of the phenyl group.
Substitution: Substituted phenyl and piperazine derivatives.
Scientific Research Applications
3-(4-Phenyl piperazinyl)methyl 5-methyl 6-cyclohexyl 1,4-dioxanne fumarate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Phenyl piperazinyl)methyl 5-methyl 6-cyclohexyl 1,4-dioxanne fumarate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenyl group may enhance the compound’s binding affinity, while the dioxane ring could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also feature a piperazine ring.
Phenyl Derivatives: Compounds such as phenylalanine and phenylephrine, which contain a phenyl group.
Dioxane Derivatives: Compounds like dioxane and its derivatives, which have a dioxane ring.
Uniqueness: 3-(4-Phenyl piperazinyl)methyl 5-methyl 6-cyclohexyl 1,4-dioxanne fumarate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
97306-34-8 |
---|---|
Molecular Formula |
C25H36N2O6 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[(5-methyl-1,4-dioxaspiro[5.5]undecan-3-yl)methyl]-4-phenylpiperazine |
InChI |
InChI=1S/C21H32N2O2.C4H4O4/c1-18-21(10-6-3-7-11-21)24-17-20(25-18)16-22-12-14-23(15-13-22)19-8-4-2-5-9-19;5-3(6)1-2-4(7)8/h2,4-5,8-9,18,20H,3,6-7,10-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CXYBXQBHKCUBKG-WLHGVMLRSA-N |
Isomeric SMILES |
CC1C2(CCCCC2)OCC(O1)CN3CCN(CC3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1C2(CCCCC2)OCC(O1)CN3CCN(CC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.